molecular formula C8H6N2O3 B1596335 2-Methoxy-6-nitrobenzonitrile CAS No. 38469-85-1

2-Methoxy-6-nitrobenzonitrile

Cat. No. B1596335
Key on ui cas rn: 38469-85-1
M. Wt: 178.14 g/mol
InChI Key: ZHJPRHIYTNVTLI-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

A solution of 2-methoxy-6-nitrobenzonitrile (Example 1290 (1.11 g, 6.76 mmol) in EtOH (120 mL) was hydrogenated over a catalytic amount of 10% Pd/C (0.15 g) at room temperature under hydrogen (1 atm). After 2 h, the mixture was filtered and the catalyst was washed with EtOAc (150 mL). The combined extract was evaporated, to give 1.11 g (100%) of the title compound as a brown solid. The crude product was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ 10.39 (broad s, 1H), 7.00 (t, J=8.0 Hz, 1H), 6.12-6.17 (m, 1H), 6.01-6.05 (m, 1H), 5.77 (broad s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1290
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[C:4]=1[C:5]#[N:6]>CCO.[Pd]>[NH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:3]([OH:2])[C:4]=1[C:5]#[N:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Step Two
Name
Example 1290
Quantity
1.11 g
Type
reactant
Smiles
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the catalyst was washed with EtOAc (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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